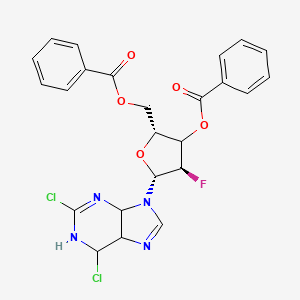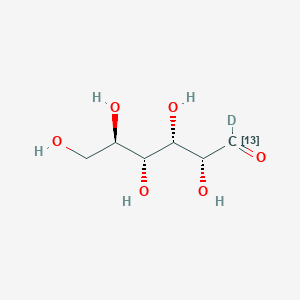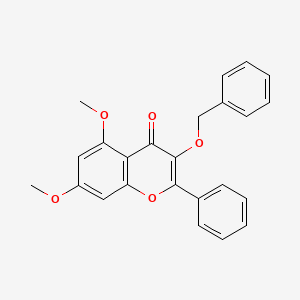
Ppar|A agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ppar|A agonist 2 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation. This compound is of significant interest due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and other conditions related to lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ppar|A agonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of starting materials such as aromatic carboxylic acids and amines, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Ppar|A agonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Ppar|A agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of ligand-receptor interactions and the effects of structural modifications on activity.
Biology: Investigated for its role in regulating gene expression related to lipid metabolism and inflammation.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PPARα .
Mechanism of Action
Ppar|A agonist 2 exerts its effects by binding to the PPARα receptor, which is a nuclear receptor involved in the regulation of gene expression. Upon binding, the receptor undergoes a conformational change that allows it to interact with specific DNA sequences, leading to the activation or repression of target genes. This process ultimately affects lipid metabolism, inflammation, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ppar|A agonist 2 include:
- Clofibrate
- Gemfibrozil
- Ciprofibrate
- Bezafibrate
- Fenofibrate
- Aleglitazar
- Muraglitazar
- Tesaglitazar .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the PPARα receptor. This selectivity allows it to effectively modulate lipid metabolism and inflammation with potentially fewer side effects compared to other PPAR agonists. Additionally, its unique chemical structure provides opportunities for further optimization and development of new therapeutic agents .
Properties
Molecular Formula |
C24H20O5 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5,7-dimethoxy-2-phenyl-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C24H20O5/c1-26-18-13-19(27-2)21-20(14-18)29-23(17-11-7-4-8-12-17)24(22(21)25)28-15-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3 |
InChI Key |
SYAPZOACBBPGKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


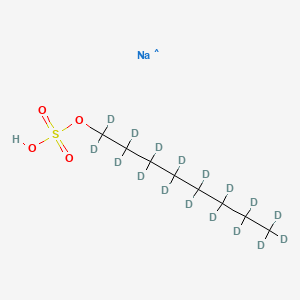
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)

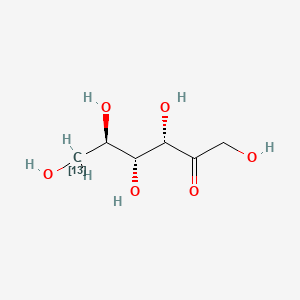

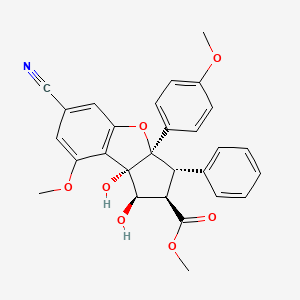

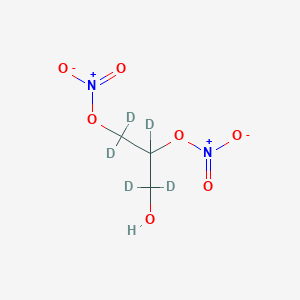
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
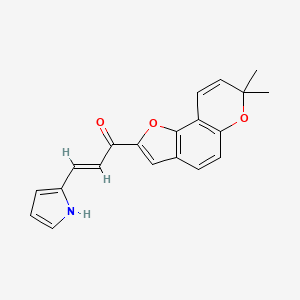
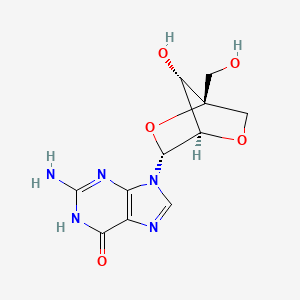
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
